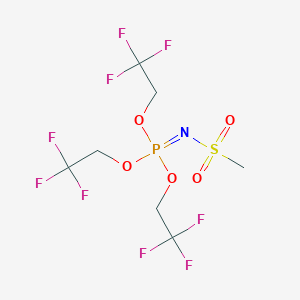
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of trifluoroethyl groups and a methanesulfonyl group attached to a phosphorimidate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate typically involves the reaction of trifluoroethanol with a suitable phosphorimidate precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced products.
Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethyl sulfonates, while reduction may produce trifluoroethyl phosphines.
Aplicaciones Científicas De Investigación
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in the study of enzyme mechanisms and protein modifications.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a pharmacological tool.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate involves its interaction with specific molecular targets and pathways. The trifluoroethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The methanesulfonyl group provides additional functionalization, enabling the compound to act as a versatile reagent in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2,2-trifluoroethyl)phosphate: Known for its use in nonflammable electrolytes for lithium-ion batteries.
Tris(2,2,2-trifluoroethyl)borate: Used as a reagent in organic synthesis and known for its unique reactivity.
Tris(2,2,2-trifluoroethyl)phosphite: Employed as a ligand in organometallic chemistry and as an electrolyte additive.
Uniqueness
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate stands out due to its combination of trifluoroethyl and methanesulfonyl groups, which provide unique reactivity and functionalization options. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
378795-41-6 |
|---|---|
Fórmula molecular |
C7H9F9NO5PS |
Peso molecular |
421.18 g/mol |
Nombre IUPAC |
N-[tris(2,2,2-trifluoroethoxy)-λ5-phosphanylidene]methanesulfonamide |
InChI |
InChI=1S/C7H9F9NO5PS/c1-24(18,19)17-23(20-2-5(8,9)10,21-3-6(11,12)13)22-4-7(14,15)16/h2-4H2,1H3 |
Clave InChI |
SEUZQGHKQSLZCM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N=P(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
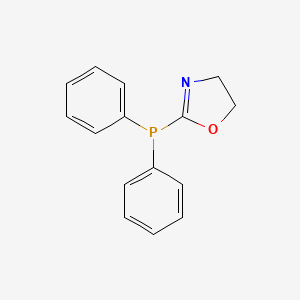
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
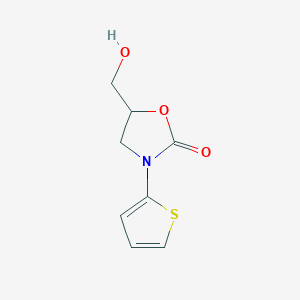
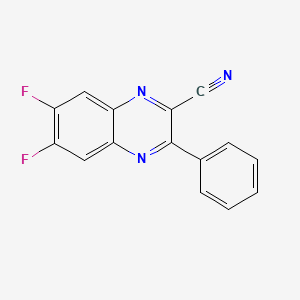
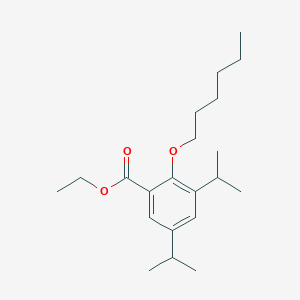
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)
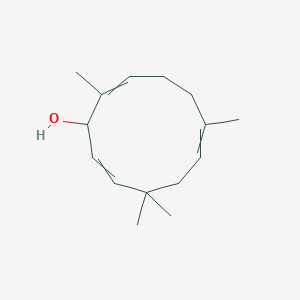
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)
![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
